

# An In-depth Technical Guide to Methyl 3-amino-4-methylthiophene-2-carboxylate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Methyl 3-amino-4-methylthiophene-2-carboxylate*

Cat. No.: *B195637*

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CAS Number: 85006-31-1

This technical guide provides a comprehensive overview of **Methyl 3-amino-4-methylthiophene-2-carboxylate**, a key intermediate in synthetic organic chemistry with significant applications in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

## Chemical and Physical Properties

**Methyl 3-amino-4-methylthiophene-2-carboxylate** is a thiophenecarboxylic acid derivative. [1] It presents as a white to off-white or light yellow crystalline powder. [2][3] The compound's properties are summarized in the tables below.

### Table 1: Chemical Identifiers

Identifier	Value	Reference
CAS Number	85006-31-1	[1][2]
Molecular Formula	C <sub>7</sub> H <sub>9</sub> NO <sub>2</sub> S	[1][2]
IUPAC Name	methyl 3-amino-4-methylthiophene-2-carboxylate	[1]
Synonyms	3-Amino-4-methylthiophene-2-carboxylic acid methyl ester, 3-Aminoarticaïne, Articaïne impurity I	[1]
EC Number	285-060-8	[1]
PubChem CID	123584	[1][2]
MDL Number	MFCD00051822	[2]

**Table 2: Physical and Chemical Properties**

Property	Value	Reference
Molecular Weight	171.22 g/mol	[1]
Melting Point	84 - 88 °C	[2][4]
Appearance	White to orange to green powder to crystal	[2]
Flash Point	> 100 °C	[4]
Boiling Point	318.6 °C at 760 mmHg (Predicted)	[5]
Density	1.264 g/cm <sup>3</sup> (Predicted)	[5]
Solubility	Springly soluble in water	[5]

**Table 3: Spectral Data**

Spectroscopy Type	Key Features	Reference
GC-MS	Available in NIST Mass Spectrometry Data Center	<a href="#">[1]</a>
ATR-IR	Data available from SpectraBase	<a href="#">[1]</a>
$^1\text{H}$ NMR	Data available from NMRShiftDB	<a href="#">[1]</a>

## Synthesis and Experimental Protocols

**Methyl 3-amino-4-methylthiophene-2-carboxylate** is commonly synthesized via the Gewald reaction, a multicomponent reaction that forms a polysubstituted 2-aminothiophene.[\[6\]](#) Variations of this method are prevalent in the literature.

### Synthesis from 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene

This protocol outlines a common laboratory-scale synthesis.

Experimental Protocol:

- Dissolve 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene (1.74 g) in acetonitrile (13 ml).
- Heat the resulting solution to boiling.
- Add hydroxylamine hydrochloride (0.69 g) to the boiling solution.
- Reflux the mixture for 5 hours.
- After reflux, cool the reaction mixture in an ice bath.
- Add dry ether (50 ml) to precipitate a sticky solid.
- Filter the precipitate with the aid of kieselguhr.

- Create a slurry of the kieselguhr in water and filter.
- Basify the filtrate with ammonia.
- Extract the aqueous layer with ether (2x).
- Combine the ether extracts and dry over sodium sulphate.
- Filter and evaporate the solvent to yield the final product.

Expected Yield: 1.1 g (64%) with a melting point of 82-83 °C.[7]

## Synthesis from Methyl 2-Methyl-3-Oxo-Tetrahydrothiophene-2-Carbonate

An alternative synthetic route is also documented.

### Experimental Protocol:

- Dissolve 87 g (0.5 mole) of 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene in 435 ml of N,N-dimethylformamide.
- Add 2.43 g (0.015 mole) of anhydrous ferric chloride and 2.77 g (0.015 mol) of cyanuric chloride.
- Add 48.6 g (0.7 mol) of hydroxylamine hydrochloride.
- Maintain the reaction temperature at 70-90°C for 4 hours.
- Evaporate the solvent under reduced pressure.
- To the residue, add 600 ml of 25% ammonia water and stir for 30 minutes.
- Filter the resulting solid (filter cake).
- Wash the filter cake with 500 ml of water and dry.

Expected Yield: 82.5 g (96.5%) with a purity of 98.3%.[8]

# Chemical Reactivity and Applications in Drug Development

**Methyl 3-amino-4-methylthiophene-2-carboxylate** is a versatile building block, primarily utilized as an intermediate in the synthesis of more complex molecules with therapeutic potential.<sup>[2][9]</sup>

## Synthesis of Articaine

A significant application of this compound is in the manufacturing of Articaine, a widely used local anesthetic in dentistry.<sup>[3][10][11]</sup> The thiophene ring, introduced via this intermediate, is a key structural feature of the Articaine molecule.<sup>[10][11]</sup>

## Synthesis of Thieno[3,2-d]pyrimidines

The amino and ester functionalities of **Methyl 3-amino-4-methylthiophene-2-carboxylate** make it an ideal precursor for the synthesis of fused heterocyclic systems like thieno[3,2-d]pyrimidines.<sup>[12]</sup> These scaffolds are of great interest in medicinal chemistry due to their diverse biological activities, including potential as 17 $\beta$ -Hydroxysteroid Dehydrogenase Type 2 (17 $\beta$ -HSD2) inhibitors.<sup>[12]</sup>

## Palladium-Catalyzed Direct Arylation

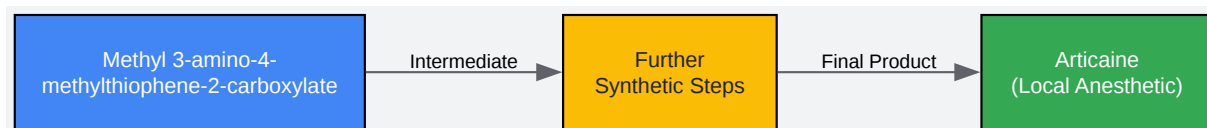
The thiophene ring can undergo palladium-catalyzed direct arylation reactions, allowing for the introduction of various aryl groups at the C5 position.<sup>[13]</sup> This reaction is crucial for creating libraries of derivatives for structure-activity relationship (SAR) studies. Potassium acetate is noted as a critical base to promote the desired arylation while inhibiting competing amination reactions.<sup>[13]</sup>

## Synthesis of N-Acylhydrazone Derivatives

The ester group can be converted to a carbohydrazide through hydrazinolysis.<sup>[14]</sup> This intermediate can then be condensed with various aldehydes to produce N-acylhydrazone derivatives, which have been investigated for their potential as antinociceptive agents.<sup>[14]</sup>

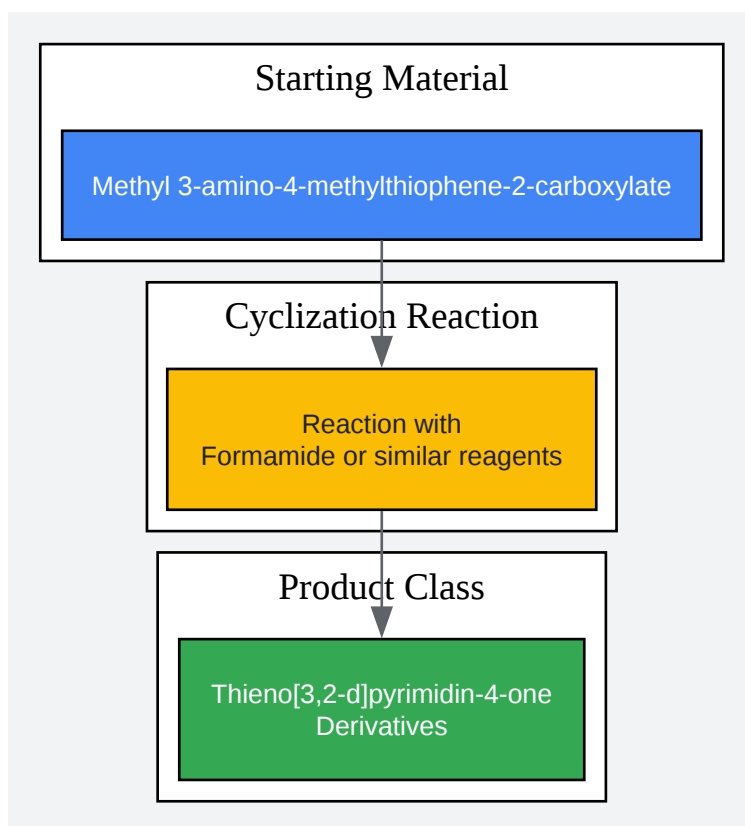
## Visualizing Synthetic and Biological Pathways

The following diagrams illustrate key synthetic workflows and a representative biological pathway involving derivatives of **Methyl 3-amino-4-methylthiophene-2-carboxylate**.



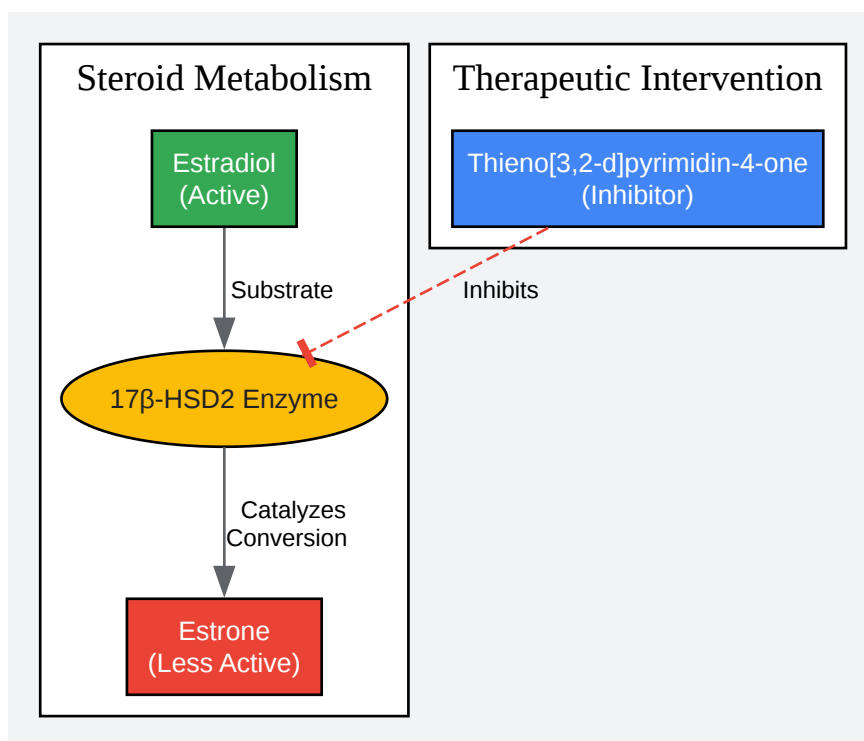
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Caption: Synthetic pathway from the intermediate to Articaïne.



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Caption: General workflow for thieno[3,2-d]pyrimidine synthesis.



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Caption: Inhibition of 17 $\beta$ -HSD2 by thienopyrimidine derivatives.

## Safety and Handling

**Methyl 3-amino-4-methylthiophene-2-carboxylate** is classified as a hazardous substance. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[4] Work should be conducted in a well-ventilated area or a fume hood.[4]

## Conclusion

**Methyl 3-amino-4-methylthiophene-2-carboxylate** is a valuable and versatile intermediate in organic synthesis. Its primary importance lies in its role as a precursor to a variety of biologically active molecules, most notably the local anesthetic Articaine and a range of thieno[3,2-d]pyrimidine derivatives. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers and professionals in the fields of medicinal chemistry and drug development.

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